molecular formula C44H60N8O12 B587994 H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH CAS No. 144313-54-2

H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH

Cat. No.: B587994
CAS No.: 144313-54-2
M. Wt: 893.0 g/mol
InChI Key: CNYWVXYFCKFXLL-NMUVPRMFSA-N
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Description

The compound H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is a heptapeptide composed of seven amino acids: valine, valine, tyrosine, proline, tryptophan, threonine, and glutamineIt exhibits various biological activities, including opioid-like analgesic properties and potential anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH has several scientific research applications:

Mechanism of Action

H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH exerts its effects primarily through binding to the μ-opioid receptor. This interaction leads to analgesic effects by inhibiting pain signal transmission. Additionally, the peptide has been shown to induce apoptosis in tumor cells by activating specific signaling pathways, including the caspase cascade .

Comparison with Similar Compounds

Uniqueness: H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is unique due to its specific sequence of amino acids, which confers distinct biological activities. Its ability to bind selectively to the μ-opioid receptor and exhibit both analgesic and anticancer properties sets it apart from other peptides .

Properties

CAS No.

144313-54-2

Molecular Formula

C44H60N8O12

Molecular Weight

893.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C44H60N8O12/c1-22(2)35(45)40(59)50-36(23(3)4)41(60)49-32(19-25-12-14-27(54)15-13-25)43(62)52-18-8-11-33(52)39(58)48-31(20-26-21-46-29-10-7-6-9-28(26)29)38(57)51-37(24(5)53)42(61)47-30(44(63)64)16-17-34(55)56/h6-7,9-10,12-15,21-24,30-33,35-37,46,53-54H,8,11,16-20,45H2,1-5H3,(H,47,61)(H,48,58)(H,49,60)(H,50,59)(H,51,57)(H,55,56)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1

InChI Key

CNYWVXYFCKFXLL-NMUVPRMFSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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